molecular formula C12H20N2O4 B8049812 tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate

tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate

Cat. No.: B8049812
M. Wt: 256.30 g/mol
InChI Key: RAIITWVGELTMPG-QMMMGPOBSA-N
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Description

Tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[35]nonan-6-yl)acetate is a fascinating compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate involves multiple steps, typically starting with commercially available precursors. A common synthetic route includes:

  • Formation of the spirocyclic core via cyclization reactions.

  • Introduction of the oxo and oxa functionalities through oxidation and ring-closure reactions.

  • Acetylation of the amino group to form the final acetate derivative.

The reaction conditions often involve the use of specific catalysts and solvents to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound would likely involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions to form more oxidized derivatives.

  • Reduction: : Reduction reactions can convert the oxo group into hydroxyl or amine functionalities.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products: The products formed from these reactions are typically derivatives with modifications at the oxo, oxa, or spirocyclic centers, leading to new compounds with varied properties.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules.

Biology: In biological research, this compound can be used as a scaffold for developing new drugs or as a ligand in studying enzyme interactions.

Medicine: In medicine, the compound shows promise as a potential therapeutic agent due to its ability to interact with specific biological targets, potentially leading to new treatments for various diseases.

Industry: In industrial applications, the compound can be used in the synthesis of high-performance materials or as a catalyst in chemical reactions.

Mechanism of Action

Mechanism and Molecular Targets: The mechanism of action of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds and Uniqueness:

  • Tert-butyl (S)-2-(6-oxo-2-oxa-5,7-diazaspiro[3.5]nonan-7-yl)acetate: : Similar spirocyclic structure but with differences in the oxo and nitrogen positions.

  • Tert-butyl (S)-2-(7-hydroxy-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate: : The oxo group is replaced with a hydroxyl group, affecting its reactivity.

  • Tert-butyl (S)-2-(7-oxo-2-thia-5,8-diazaspiro[3.5]nonan-6-yl)acetate: : The oxa functionality is replaced with thia, altering its chemical properties.

The unique structure of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3

Properties

IUPAC Name

tert-butyl 2-[(6S)-7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-9(15)4-8-10(16)13-5-12(14-8)6-17-7-12/h8,14H,4-7H2,1-3H3,(H,13,16)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIITWVGELTMPG-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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